2,3-Diaminonaphthalene
Overview
Description
2,3-Diaminonaphthalene is an aromatic diamino compound with the molecular formula C10H10N2. It is one of the isomers of naphthalene bearing two amino groups. This compound is known for its fluorescent properties and is extensively used in various analytical applications, particularly in the detection of nitrite and selenium .
Mechanism of Action
Target of Action
The primary targets of 2,3-Diaminonaphthalene (DAN) are nitrite ions and selenium . In biological and environmental samples, DAN is used to detect and quantify these substances due to its high selectivity .
Mode of Action
DAN interacts with its targets through specific chemical reactions. When DAN comes into contact with nitrite ions, it forms a fluorescent product called 1H-naphthotriazole . This reaction is used in the nitrite detection test. Similarly, DAN reacts with selenite to form 4,5-benzopiazselenol , which can be detected via absorptiometry or fluorometry .
Biochemical Pathways
The biochemical pathways involved in the action of DAN are primarily related to the nitrite-dependent nitrosation process . The mechanism by which Escherichia coli can catalyze this process has been studied. The reaction was dependent on the production of a gaseous compound, identified as nitric oxide (NO) , which can nitrosylate DAN upon contact with air .
Pharmacokinetics
Its solubility in various solvents like pyridine, dimethylsulfoxide, dimethyformamide, dilute hydrochloric acid, ethanol, ether, and hot methanol suggests that it may have good bioavailability.
Result of Action
The result of DAN’s action is the formation of fluorescent compounds that can be detected and quantified. For instance, the interaction of DAN with nitrite ions results in the formation of 1H-naphthotriazole , a fluorescent compound . Similarly, the reaction of DAN with selenite forms 4,5-benzopiazselenol , which can be detected via absorptiometry or fluorometry .
Action Environment
The action of DAN is influenced by environmental factors such as pH and temperature. The reaction of DAN with nitrite to form 1H-naphthotriazole occurs at room temperature and under acidic pH . Furthermore, the presence of air is necessary for the nitrosation of DAN . Therefore, the efficacy and stability of DAN’s action are dependent on these environmental conditions.
Biochemical Analysis
Biochemical Properties
2,3-Diaminonaphthalene is known for its role in detecting and quantifying nitrite ions in biological and environmental samples . It reacts with nitrite to form the fluorescent product 1H-naphthotriazole . It also reacts with selenite to form 4,5-benzopiazselenol which is detectable via absorptiometry or fluorometry .
Cellular Effects
In cellular environments, this compound has been used to detect nitrite ions, a byproduct of nitric oxide (NO) synthesis . NO plays a critical role as a molecular mediator of a variety of physiological processes, including blood-pressure regulation and neurotransmission . Therefore, the detection of nitrite ions using this compound can indirectly indicate the activity of NO in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with nitrite ions. This reaction forms the fluorescent product 1H-naphthotriazole . The fluorescence intensity of this product can be used to quantify the amount of nitrite ions, and indirectly, the activity of NO in the system .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been immobilized in a porous silicate glass matrix, via previous incorporation of the dye in HP-β-CD . This immobilization does not modify the reactivity of the dye against nitrite and serves to prepare a highly sensitive ready-to-use fluorescence-based sensor for the specific measurement of nitrite at submicromolar concentrations .
Metabolic Pathways
It is known that this compound reacts with nitrite ions, a byproduct of nitric oxide synthesis . This suggests that this compound may be involved in pathways related to nitric oxide metabolism.
Preparation Methods
2,3-Diaminonaphthalene can be synthesized through several methods. One common synthetic route involves the reduction of nitronaphthalene derivatives followed by amination of the resulting hydroxynaphthalene derivatives . The compound can also be crystallized from water or dissolved in 0.1M hydrochloric acid, followed by extraction with decalin to remove fluorescent impurities .
Chemical Reactions Analysis
2,3-Diaminonaphthalene undergoes various chemical reactions, including:
Oxidation: It is stable but can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It reacts with nitrite to form fluorescent triazole derivatives, such as 1H-naphthotriazole.
Common reagents used in these reactions include nitric oxide for nitrosation and various reducing agents for the synthesis of derivatives. The major products formed from these reactions are typically fluorescent compounds used in analytical chemistry .
Scientific Research Applications
2,3-Diaminonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the fluorometric determination of nitrite and nitrate in various samples.
Biology: The compound is employed in the detection of selenium in biological materials.
Medicine: It is used in assays to detect methylglyoxal and other biologically relevant compounds.
Industry: This compound is used in the development of sensors for environmental monitoring and food safety.
Comparison with Similar Compounds
2,3-Diaminonaphthalene is one of several isomers of naphthalenediamine. Other similar compounds include:
- 1,2-Diaminonaphthalene
- 1,3-Diaminonaphthalene
- 1,4-Diaminonaphthalene
- 1,5-Diaminonaphthalene
- 1,7-Diaminonaphthalene
- 1,8-Diaminonaphthalene
- 2,6-Diaminonaphthalene
- 2,7-Diaminonaphthalene
What sets this compound apart is its unique fluorescent properties and its extensive use in analytical applications, particularly in the detection of nitrite and selenium .
Properties
IUPAC Name |
naphthalene-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBLDMQMUSHDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061121 | |
Record name | 2,3-Naphthalenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Aldrich MSDS] | |
Record name | 2,3-Diaminonaphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10346 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000293 [mmHg] | |
Record name | 2,3-Diaminonaphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10346 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
771-97-1 | |
Record name | 2,3-Diaminonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diaminonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diaminonaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Naphthalenediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Naphthalenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-naphthylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-NAPHTHALENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BNZ6BRS87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-diaminonaphthalene suitable for nitrite detection?
A1: 2,3-DAN reacts with nitrite ions under acidic conditions to form the fluorescent compound 1-[H]-naphthotriazole. This reaction is highly specific and allows for sensitive detection of nitrite in various matrices, including biological samples and food products. [, , ]
Q2: Can you explain the fluorometric detection of S-nitrosothiols using this compound?
A2: This method utilizes the reaction of 2,3-DAN with nitrous acid released from S-nitrosothiols upon treatment with mercuric chloride under acidic conditions. The resulting 1-[H]-naphthotriazole fluorescence intensity is directly proportional to the initial S-nitrosothiol concentration. [, ]
Q3: What advantages does this compound offer over the Griess assay for nitrite detection?
A3: While the Griess assay is widely used, it suffers from slow reaction kinetics. A newly developed probe, NT555, based on intramolecular reaction principles, exhibits superior detection kinetics and sensitivity compared to both the Griess and 2,3-DAN assays. []
Q4: How is this compound used in selenium speciation analysis?
A4: 2,3-DAN forms a fluorescent complex with Se(IV), allowing for its separation and quantification using High Performance Liquid Chromatography (HPLC) with fluorescence detection. This method can differentiate between various selenium species, including Se(IV), Se(VI), and organoselenium compounds, providing valuable information about selenium bioavailability and metabolism. [, , ]
Q5: What role does this compound play in nitric oxide detection in biological samples?
A5: Similar to nitrite detection, 2,3-DAN reacts with nitric oxide (NO) in the presence of an oxidant like 2-phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (PTIO). This reaction forms the fluorescent 2,3-naphthotriazole, enabling sensitive and specific NO quantification in cell cultures and tissues. [, ]
Q6: Can this compound be used for real-time monitoring of chemical reactions?
A6: Yes, a recent study demonstrated the use of immediate drop-on-demand technology (I.DOT) coupled with an open port sampling interface (OPSI) and mass spectrometry (MS) for high-throughput analysis of reactions involving 2,3-DAN, such as its reaction with nitrite. []
Q7: How does this compound perform as an electrochemiluminescent reagent?
A7: 2,3-DAN exhibits enhanced electrochemiluminescence (ECL) in the presence of specific metal ions, including Au+, Fe+3, and V+5. This property makes it suitable for developing sensitive detection methods for these metal ions. []
Q8: What is the role of this compound in the development of oxygen reduction electrodes?
A8: Poly(this compound) (PDAN) films, synthesized via electropolymerization, demonstrate significant electrocatalytic activity for oxygen reduction to hydrogen peroxide in acidic environments. These modified electrodes show promise in fuel cell applications. [, ]
Q9: How does this compound contribute to the development of hydrogen peroxide detecting electrodes?
A9: Electropolymerized films of 2,3-DAN exhibit selective permeability towards hydrogen peroxide while effectively blocking interfering substances like ascorbate and acetaminophen. This selectivity makes them valuable for developing sensors for in vivo monitoring of hydrogen peroxide. []
Q10: Can this compound be used to modify electrode surfaces for enhanced sensitivity?
A10: Yes, modifying gold electrodes with a mixture of o-phenylenediamine and this compound within a Nafion matrix significantly improves the sensitivity of selenium(IV) detection using differential pulse anodic stripping voltammetry. [, ]
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C10H10N2, and its molecular weight is 158.20 g/mol.
Q12: Are there any studies on the structural characterization of this compound derivatives?
A12: Yes, research on 1H-benzo-1,5-diazepine derivatives, synthesized using this compound as a starting material, has provided insights into their tautomerism and isomerization behavior in different solvents using 1H-, 13C-, and 19F-NMR spectroscopy. []
Q13: What are the key structural features of this compound that contribute to its reactivity?
A13: The two amino groups on the naphthalene ring are the primary reactive sites. They can participate in a variety of reactions, including diazotization, condensation, and complexation with metal ions.
Q14: Is there any information on the stability of this compound under various conditions?
A14: While limited information is available on the compound's intrinsic stability, specific applications highlight its sensitivity to certain conditions. For instance, in the fluorometric detection of nitrite, a strong alkaline environment is avoided as it can degrade 2,3-DAN. []
Q15: How does this compound contribute to understanding nitric oxide's role in biological systems?
A15: 2,3-DAN serves as a valuable tool for quantifying NO production in various biological contexts. For example, it helped demonstrate that Escherichia coli catalyzes the nitrite-dependent nitrosation of 2,3-DAN, producing NO as an intermediate. [] Additionally, it allowed researchers to investigate the impact of lycopene on NO bioavailability in endothelial cells. []
Q16: What is the role of this compound in studying protein disulfide isomerase activity?
A16: Researchers used 2,3-DAN to characterize the S-denitrosation activity of protein disulfide isomerase (PDI). By monitoring the formation of the fluorescent product, 2,3-naphthotriazole, they demonstrated PDI's ability to denitrosate S-nitrosoglutathione (GSNO). []
Q17: Are there any studies investigating the impact of this compound on human health?
A17: While 2,3-DAN itself is not a therapeutic agent, studies utilizing this compound have contributed to understanding human health conditions. For example, research on blood selenium levels in patients with hepatitis C used 2,3-DAN for selenium quantification. [] Similarly, it was instrumental in understanding the relationship between selenium levels and cognitive function in elderly individuals. []
Q18: Has this compound been used in studies related to Kaschin-Beck Disease?
A18: Yes, a study investigating Kaschin-Beck Disease (KBD) utilized this compound to determine erythrocyte selenium levels in patients. This research explored the relationship between selenium deficiency and immune impairment in KBD. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.